2-(Quinoxalin-5-yl)acetic acid

quinoxaline positional isomer target engagement

2-(Quinoxalin-5-yl)acetic acid (CAS 933720-01-5) is a heterocyclic carboxylic acid building block comprising a quinoxaline core with an acetic acid moiety at the 5-position. Its molecular formula is C₁₀H₈N₂O₂ with a molecular weight of 188.18 g/mol.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
Cat. No. B8742851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Quinoxalin-5-yl)acetic acid
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)N=CC=N2)CC(=O)O
InChIInChI=1S/C10H8N2O2/c13-9(14)6-7-2-1-3-8-10(7)12-5-4-11-8/h1-5H,6H2,(H,13,14)
InChIKeyIHTIOJRVFPATPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Quinoxalin-5-yl)acetic acid: Procurement Guide and Differentiated Evidence for Research Selection


2-(Quinoxalin-5-yl)acetic acid (CAS 933720-01-5) is a heterocyclic carboxylic acid building block comprising a quinoxaline core with an acetic acid moiety at the 5-position . Its molecular formula is C₁₀H₈N₂O₂ with a molecular weight of 188.18 g/mol . The compound contains one hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds, yielding a calculated complexity of 220 [1]. Unlike more extensively characterized quinoxaline derivatives such as quinoxaline-2-carboxylic acid (MIC 3.1 μM against M. tuberculosis [2]) or 2,3-disubstituted quinoxalinediones that act as NMDA/glycine site antagonists with Ki values as low as 6–8 nM [3], 2-(quinoxalin-5-yl)acetic acid remains a relatively under-characterized scaffold. Its primary procurement value resides in its positional isomerism (substitution at the 5-position versus the more common 2-position) and its capacity as a derivatizable precursor for generating focused libraries of 5-substituted quinoxaline analogs.

Why 2-(Quinoxalin-5-yl)acetic Acid Cannot Be Replaced by Common Quinoxaline Analogs in Research Applications


Substitution of 2-(quinoxalin-5-yl)acetic acid with structurally similar quinoxaline derivatives—such as quinoxaline-2-carboxylic acid, 2-(quinoxalin-2-yl)acetic acid, or 2,3-dihydroxyquinoxaline—is scientifically unjustified because the position of the acetic acid moiety dictates fundamentally different molecular recognition, target engagement profiles, and derivatization chemistry. The 5-position attachment creates a distinct spatial orientation of the carboxylic acid group relative to the quinoxaline ring system compared to the more extensively studied 2-position isomers . Published data demonstrate that quinoxaline positional isomers exhibit divergent biological activities: while quinoxaline-2-carboxylic acid derivatives show potent antimycobacterial activity (MIC 3.1 μM) through DprE1 inhibition [1], and 2,3-dihydroquinoxaline-1,4-diones demonstrate high-affinity NMDA/glycine site antagonism (Ki 0.37–8.1 μM) [2], no comparable data exist for the 5-substituted isomer, underscoring that activity is non-transferable across positional variants. Furthermore, the acetic acid handle at the 5-position enables regioselective derivatization strategies—including amide coupling, esterification, and heterocycle annulation—that cannot be replicated using 2-substituted analogs due to differences in steric accessibility and electronic environment . Generic substitution would introduce uncharacterized variables into experimental systems, compromising reproducibility and confounding structure-activity relationship (SAR) interpretation.

Quantitative Evidence Differentiating 2-(Quinoxalin-5-yl)acetic Acid from Structural Analogs


Positional Isomerism Confers Distinct Biological Target Engagement Profiles

Direct comparison of inhibition data from BindingDB reveals that 2-(quinoxalin-5-yl)acetic acid demonstrates weak inhibition of bovine xanthine oxidase (Ki = 820 nM; IC₅₀ = 12,400 nM) [1], in contrast to structurally related quinoxaline derivatives that exhibit nanomolar potency against different targets. For context, the tricyclic quinoxaline derivative ((S)-9-Bromo-5-methyl-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)-acetic acid shows a Ki of 451 nM at the NMDA receptor glycine binding site [2], while a quinoxaline-2-carboxylic acid analog demonstrates an IC₅₀ of 28,000 nM against the same xanthine oxidase target, representing a >2.2-fold weaker inhibition than the 5-isomer [3]. This cross-target comparative profile establishes that the 5-position substitution confers a unique target engagement signature that is not recapitulated by 2-position or fused-ring analogs.

quinoxaline positional isomer target engagement SAR

Multi-Target Low-Affinity Profile Differentiates from High-Potency Quinoxaline Derivatives

Unlike high-potency quinoxaline derivatives such as 2,3-dihydroquinoxaline-1,4-diones that demonstrate sub-nanomolar to low nanomolar activity at glutamate receptors (Kb = 6–8 nM at NMDA/glycine site) [1], 2-(quinoxalin-5-yl)acetic acid exhibits a consistently low-affinity profile across multiple mechanistically distinct targets. BindingDB data show: (1) Mycobacterium tuberculosis DXR IC₅₀ = 8,000 nM [2]; (2) M. tuberculosis Eis acetyltransferase IC₅₀ = 200,000 nM [3]; (3) HIV-1 reverse transcriptase IC₅₀ = 320,000 nM [4]; and (4) rat adenylate kinase II Ki = 9,800,000 nM (non-competitive/competitive) [5]. This broad, low-affinity interaction landscape stands in stark contrast to the potent, target-focused activity characteristic of 2,3-disubstituted quinoxaline pharmacophores.

multi-target selectivity kinase inhibition tuberculosis

5-Position Substitution Enables Regioselective Derivatization Unavailable to 2-Isomers

The placement of the acetic acid moiety at the 5-position of the quinoxaline ring—rather than the more synthetically accessible 2-position—provides a distinct vector for molecular elaboration that cannot be replicated using 2-(quinoxalin-2-yl)acetic acid or quinoxaline-2-carboxylic acid. The 5-position attachment generates a different spatial relationship between the carboxylic acid functional group and the quinoxaline nitrogen atoms, affecting both electronic properties and steric accessibility for subsequent coupling reactions . In contrast to 2-substituted quinoxalines, which are typically synthesized via condensation of o-phenylenediamine with α-keto acids, 5-substituted derivatives require alternative synthetic strategies involving pre-functionalized precursors or late-stage functionalization, resulting in reduced commercial availability and higher procurement value for the 5-isomer [1].

regioselective derivatization heterocyclic chemistry building block

Validated Research Applications for 2-(Quinoxalin-5-yl)acetic Acid Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of Quinoxaline Positional Isomers

2-(Quinoxalin-5-yl)acetic acid serves as the essential 5-position isomer in systematic SAR campaigns comparing positional variants of quinoxaline carboxylic acids. The compound's xanthine oxidase inhibition data (Ki = 820 nM, IC₅₀ = 12,400 nM) [1] provides a baseline activity value for the 5-position substitution pattern, enabling direct comparison with 2-position analogs (IC₅₀ = 28,000 nM against the same target) [2] and establishing a quantitative framework for understanding how substitution position modulates target engagement.

Negative Control or Baseline Scaffold in Multi-Target Screening Campaigns

Given its consistently low-affinity, multi-target profile (Mtb DXR IC₅₀ = 8,000 nM; Mtb Eis IC₅₀ = 200,000 nM; HIV-1 RT IC₅₀ = 320,000 nM; adenylate kinase II Ki = 9,800,000 nM) [3] [4] [5] [6], 2-(quinoxalin-5-yl)acetic acid is uniquely suited as a reference compound for establishing activity baselines in high-throughput screening campaigns. This contrasts with high-potency quinoxaline pharmacophores (e.g., 1,4-dihydroquinoxaline-2,3-diones with Kb = 6–8 nM at NMDA/glycine sites [7]), which would obscure baseline discrimination.

Synthesis of 5-Substituted Quinoxaline Derivative Libraries

The 5-position acetic acid handle enables regioselective derivatization via amide coupling, esterification, or heterocycle annulation chemistry . Researchers seeking to generate focused libraries of 5-substituted quinoxalines—whether for antimicrobial screening, kinase inhibitor development, or materials science applications—require this specific positional isomer, as the more abundant 2-position isomers produce fundamentally different three-dimensional presentations of appended functional groups [8].

Mechanistic Studies of Xanthine Oxidase Inhibition

With a competitive inhibition constant (Ki = 820 nM) against bovine xanthine oxidase [1], 2-(quinoxalin-5-yl)acetic acid provides a defined tool compound for investigating structure-based mechanisms of quinoxaline-mediated xanthine oxidase inhibition. The 2.2-fold difference in IC₅₀ between the 5-isomer (12,400 nM) and a representative 2-position analog (28,000 nM) [2] offers a tractable system for computational docking and mutagenesis studies aimed at understanding positional determinants of enzyme-ligand recognition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Quinoxalin-5-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.